2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Description
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a complex heterocyclic compound featuring a cyclopenta[b]pyridine core fused with a dihydro ring system. Its structure includes a cyclohex-3-en-1-yl substituent at the 4-position, a carbonitrile group at the 3-position, and a thioether-linked 4-chlorophenyl-2-oxoethyl moiety at the 2-position.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-cyclohex-3-en-1-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2OS/c24-17-11-9-15(10-12-17)21(27)14-28-23-19(13-25)22(16-5-2-1-3-6-16)18-7-4-8-20(18)26-23/h1-2,9-12,16H,3-8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKJGVXAUTXLCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C(=C2C3CCC=CC3)C#N)SCC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 347.89 g/mol. Its structure features a cyclopenta[b]pyridine core with various substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds within the cyclopenta[b]pyridine family exhibit a wide range of biological activities, including:
- Anticancer Activity : Several derivatives have shown cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The carbonitrile group in particular enhances the interaction with biological targets involved in cancer progression .
- Anti-inflammatory Properties : Some studies suggest that related compounds may possess anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines .
The mechanisms underlying the biological activities of this compound can be attributed to several factors:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby blocking tumor growth and inflammation.
- Receptor Interaction : It may act as a modulator of various receptors, influencing cellular signaling pathways related to cancer and inflammation.
- Cytochrome P450 Induction : Similar compounds have been shown to induce cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or structurally similar to this compound:
| Study | Findings | |
|---|---|---|
| Kumar et al. (2009) | Investigated anticancer properties in vitro | Demonstrated significant cytotoxicity against several cancer cell lines |
| Omar et al. (1996) | Explored anti-inflammatory effects | Found potential for inhibition of inflammatory cytokines |
| Zhang et al. (2014) | Studied antitumor effects | Reported effectiveness in reducing tumor growth in animal models |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Key Observations:
- Substituent Diversity: The target compound’s cyclohexenyl and thioether-linked 4-chlorophenyl groups differentiate it from analogues like CAPD-1−CAPD-4 (arylidene substituents) and compound 2e (dichlorothiophenyl and methylfuran) .
- Synthetic Routes: Cyclocondensation reactions are common for cyclopenta[b]pyridine derivatives , whereas substitution reactions are employed for pyridine-3-carbonitrile derivatives .
- Bioactivity Trends: Compounds with electron-withdrawing groups (e.g., carbonitrile) and aromatic systems (e.g., naphthyl in compound 2) often exhibit kinase inhibition or antimicrobial properties .
Physicochemical and Spectroscopic Comparisons
- NMR Analysis: Evidence from compound 7 in demonstrates that chemical shift variations in specific regions (e.g., positions 29–36 and 39–44) can localize substituent effects. For the target compound, the cyclohexenyl group’s unsaturated ring would likely cause distinct shifts in the δ 5–6 ppm range (olefinic protons), differing from fully saturated cyclohexyl analogues.
- Crystallography: SHELX programs (e.g., SHELXL) are widely used for refining such complex structures, particularly for small-molecule crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
